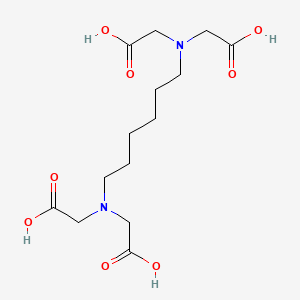

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can be synthesized through the reaction of hexamethylenediamine with chloroacetic acid under alkaline conditions . The reaction typically involves the following steps:

- Dissolution of hexamethylenediamine in water.

- Addition of chloroacetic acid to the solution.

- Adjustment of the pH to an alkaline range using sodium hydroxide.

- Heating the mixture to facilitate the reaction.

- Purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid follows similar principles but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function.

Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.

Substitution: Requires electrophilic reagents and suitable solvents, often under mild conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chelating Agent in Analytical Chemistry

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is primarily used as a chelating agent in analytical chemistry. It forms stable complexes with metal ions, making it invaluable for complexometric titrations. The compound's ability to bind various metal ions allows for precise measurements of these ions in solution.

Case Study: Complexometric Titration

In a study examining the efficiency of various ligands for metal ion preconcentration, this compound demonstrated a significant capacity for mercury ion binding, achieving a count of 404 over 300 seconds in experimental setups, as shown in Table 2 below:

| Ligand | Counts/300s |

|---|---|

| This compound | 404 |

| Eriochrome Black T | 12662 |

| Alizarin red S | 2259 |

Biological Applications

Metal Ion Regulation in Biochemical Assays

In biological research, this compound is utilized to control metal ion concentrations in biochemical assays. By chelating essential metal ions like calcium and magnesium, it modulates various cellular processes.

Impact on Cellular Functions

Studies have shown that the chelation of calcium ions affects muscle contraction and neurotransmitter release. For instance, when applied in cellular models, this compound altered calcium signaling pathways significantly.

Medical Applications

Chelation Therapy

This compound is being investigated for its potential use in chelation therapy aimed at removing heavy metals from the body. The compound’s ability to form stable complexes with toxic metals such as lead and mercury makes it a candidate for therapeutic applications.

Case Study: Heavy Metal Removal

A study involving rats exposed to potassium chromate demonstrated that treatment with this compound effectively reduced chromium levels in organs. This highlights its potential role in clinical settings for detoxifying heavy metal poisoning.

Industrial Applications

Water Treatment Processes

In industrial contexts, this compound is employed in water treatment processes to sequester metal ions and prevent scale formation. Its chelating properties help maintain water quality by removing unwanted metal contaminants.

Comparison with Other Chelating Agents

When compared to other chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), this compound exhibits unique properties due to its longer carbon chain and specific binding affinities.

| Chelating Agent | Structure Characteristics | Application Focus |

|---|---|---|

| This compound | Longer carbon chain | Heavy metal detoxification |

| Ethylenediaminetetraacetic acid (EDTA) | Shorter chain | General metal ion binding |

| Diethylenetriaminepentaacetic acid (DTPA) | Additional amine group | Specific ion removal |

Wirkmechanismus

The primary mechanism of action of 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid involves its ability to chelate metal ions. The compound’s amino and carboxyl groups coordinate with metal ions, forming stable ring structures that effectively sequester the ions . This chelation process is crucial in various applications, such as preventing metal-catalyzed oxidation reactions in biochemical assays .

Vergleich Mit ähnlichen Verbindungen

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can be compared with other similar chelating agents, such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are polyaminocarboxylic acids with strong chelating properties, but 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid has a longer carbon chain, which may affect its chelation efficiency and selectivity.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group, providing different chelation properties.

Conclusion

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid is a versatile compound with significant applications in various scientific and industrial fields Its ability to chelate metal ions makes it valuable in analytical chemistry, biochemistry, medicine, and industrial processes

Biologische Aktivität

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (commonly referred to as Hexamethylenediaminetetraacetic acid or HMTA ) is a synthetic chelating agent with significant biological activity. This compound is primarily recognized for its ability to bind metal ions, which plays a crucial role in various biochemical and physiological processes. This article explores the biological activity of HMTA, including its mechanisms of action, effects on cellular processes, and applications in research and medicine.

Chelation Properties

HMTA functions as a chelating agent due to its structure, which contains four carboxylate groups and two amine groups. This configuration allows it to form stable complexes with various metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺) . The binding of these metal ions can significantly alter their bioavailability and influence numerous biochemical pathways.

Impact on Biochemical Pathways

By sequestering metal ions, HMTA can modulate several cellular processes:

- Calcium Signaling : HMTA's interaction with Ca²⁺ ions can affect muscle contraction and neurotransmitter release by altering calcium-dependent signaling pathways .

- Metal Ion Homeostasis : The compound plays a role in regulating the transport and storage of essential metal ions within cells .

Pharmacokinetics

The pharmacokinetic profile of HMTA is influenced by factors such as the route of administration and the presence of target metal ions. Its bioavailability and metabolic pathways are critical for understanding its therapeutic potential .

Influence on Cell Function

Research indicates that HMTA affects various cell types by modulating metal ion availability, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of Ca²⁺ can impact muscle contraction dynamics and neurotransmitter release .

Study on Ischemic Conditions

In a study involving rat ventricular myocytes under simulated ischemic conditions, HMTA was used to adjust ionic strength in experimental solutions. The presence of HMTA was found to influence contractile force restoration during ischemia by altering calcium sensitivity .

| Condition | Maximal Ca²⁺-dependent Force (kN m⁻²) | % Change from Control |

|---|---|---|

| Control | 39 ± 2 | - |

| Simulated Ischemia | 8 ± 1 | -79.5% |

This data underscores the compound's role in modulating cardiac function under stress conditions.

Effects on Obesity Models

Another significant area of research involves the metabolic effects of HMTA derivatives in obesity models. A related compound, hexamethylene bisacetamide (HMBA), has shown potential in regulating hypothalamic neuropeptides associated with energy balance, suggesting similar pathways may be influenced by HMTA .

Chelation Therapy

HMTA is being investigated for its potential use in chelation therapy aimed at removing heavy metals from the body. Its ability to form stable complexes with toxic metals could provide a therapeutic avenue for treating heavy metal poisoning .

Analytical Chemistry

In analytical chemistry, HMTA is utilized as a chelating agent for complexometric titrations. Its effectiveness in controlling metal ion concentrations makes it valuable for various biochemical assays .

Environmental Science

In industrial applications, HMTA is employed in water treatment processes to sequester metal ions and prevent scale formation, demonstrating its versatility beyond biological contexts .

Eigenschaften

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVXSDNEFDTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936810 | |

| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-00-7 | |

| Record name | Hexamethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HDTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenediaminetetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexamethylenediaminetetraacetic Acid (HMDTA) interact with metal ions and what are the implications?

A1: HMDTA acts as a chelating agent, meaning it can bind to metal ions through multiple coordination sites. This strong interaction allows HMDTA to form stable complexes with various metal ions. [, , , ] For example, HMDTA effectively removes Uranium(VI) from aqueous solutions, including its bi- and tricarbonate forms, by forming stable complexes. [] This property makes HMDTA and its derivatives valuable in applications like removing heavy metal contamination from water.

Q2: Could you provide the structural characterization of HMDTA?

A2: HMDTA, also known as 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, has the following characteristics:

- Spectroscopic data: Infrared (IR) spectroscopy has been used to study the structure of solid neodymium hexamethylenediaminetetraacetates. [] While the specific data points are not provided in the abstracts, this highlights the use of spectroscopic techniques in characterizing HMDTA complexes.

Q3: Are there variations in the effectiveness of HMDTA as a metal chelator?

A3: Yes, the metal sorption capacity of HMDTA can be influenced by its incorporation into layered double hydroxides (LDHs). [] For instance, a study found that intercalating HMDTA into Zn,Al-hydrotalcite-like materials resulted in varying levels of uranium(VI) adsorption. [] Interestingly, the sorption capacities correlated with the stability constants of the metal complexes formed with the chelating agents in solution. [] This suggests that modifying the HMDTA structure or its surrounding environment can impact its metal binding affinity.

Q4: How does HMDTA compare to other chelating agents in terms of anticoagulant properties?

A4: Research compared HMDTA to other chelating agents like ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and ethylenediaminedipropionic acid (EDDP) for their anticoagulant properties. [] HMDTA, similar to EDDP, caused rapid blood coagulation, making it unsuitable for coagulation tests. In contrast, EGTA showed potential for hematology and coagulation tests. [] This comparison highlights the varying effects of chelating agents on biological systems, even with structural similarities.

Q5: Has HMDTA been investigated for its potential in environmental remediation?

A5: While not directly stated in the provided abstracts, the ability of HMDTA-intercalated LDHs to remove Uranium(VI) and heavy metals from aqueous solutions suggests its potential for environmental remediation. [] Further research is needed to explore the practicality and efficacy of using HMDTA-based materials for removing specific pollutants and understand their environmental impact.

Q6: Are there any known analytical methods for quantifying HMDTA?

A6: While the abstracts don't provide specific analytical methods for HMDTA quantification, they mention using spectrophotometry to study the complex formation of Cerium(III) with HMDTA. [] This indicates that spectroscopic techniques can be employed for analyzing HMDTA and its interactions with metal ions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.